
1,1-Dichloro-2-ethoxy-2-(ethylsulfanyl)ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-2-ethoxy-2-ethylsulfanyl-ethene is an organic compound characterized by its unique structure, which includes both chlorine and sulfur atoms
Méthodes De Préparation
The synthesis of 1,1-dichloro-2-ethoxy-2-ethylsulfanyl-ethene typically involves the reaction of ethylsulfanyl compounds with dichloroethene derivatives. The reaction conditions often require the presence of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
1,1-Dichloro-2-ethoxy-2-ethylsulfanyl-ethene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding ethylsulfanyl derivative.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydroxide or potassium tert-butoxide.
Major products formed from these reactions include sulfoxides, sulfones, and various substituted ethene derivatives.
Applications De Recherche Scientifique
1,1-Dichloro-2-ethoxy-2-ethylsulfanyl-ethene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,1-dichloro-2-ethoxy-2-ethylsulfanyl-ethene exerts its effects involves its interaction with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, making the compound reactive towards nucleophilic attack. The ethylsulfanyl group can participate in redox reactions, contributing to the compound’s versatility in chemical transformations.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1-dichloro-2-ethoxy-2-ethylsulfanyl-ethene include:
1,1-Dichloro-2-ethoxyethene: Lacks the ethylsulfanyl group, making it less versatile in redox reactions.
1,1-Dichloro-2-ethylsulfanyl-ethene: Lacks the ethoxy group, affecting its reactivity towards nucleophiles.
1,1-Dichloro-2-methoxy-2-ethylsulfanyl-ethene: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical behavior.
The uniqueness of 1,1-dichloro-2-ethoxy-2-ethylsulfanyl-ethene lies in its combination of chlorine, ethoxy, and ethylsulfanyl groups, providing a balance of reactivity and stability that is advantageous for various applications.
Propriétés
Numéro CAS |
55913-33-2 |
|---|---|
Formule moléculaire |
C6H10Cl2OS |
Poids moléculaire |
201.11 g/mol |
Nom IUPAC |
1,1-dichloro-2-ethoxy-2-ethylsulfanylethene |
InChI |
InChI=1S/C6H10Cl2OS/c1-3-9-6(5(7)8)10-4-2/h3-4H2,1-2H3 |
Clé InChI |
PRBZXNZFTADKMO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C(Cl)Cl)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


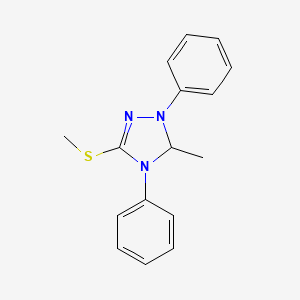
![N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide](/img/structure/B14645191.png)
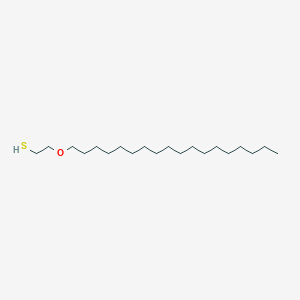
![N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14645199.png)

![2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone](/img/structure/B14645202.png)
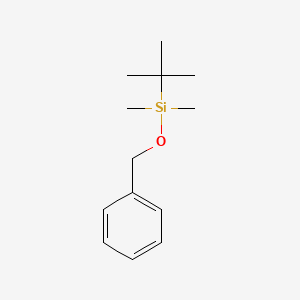
![5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octan-6-ol](/img/structure/B14645212.png)
![4,4'-[Methyl(phenyl)silanediyl]dianiline](/img/structure/B14645217.png)
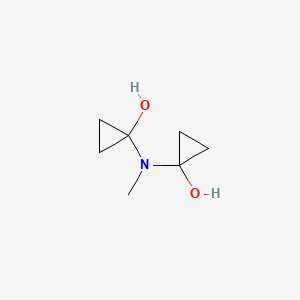

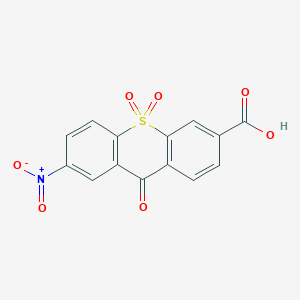

![Benzene, [(2,2-dibromocyclopropyl)thio]-](/img/structure/B14645256.png)
